

CEP-28122 background and research significance

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Compound Focus: CEP-28122

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Compound Profile and Preclinical Efficacy

The table below summarizes the core characteristics and key preclinical findings for **CEP-28122**:

Aspect	Description
Primary Target	Anaplastic Lymphoma Kinase (ALK) [1]
Key Property	High potency & selectivity; orally active [1]
Mechanism of Action	Inhibits ALK tyrosine phosphorylation & downstream signaling, leading to growth inhibition & apoptosis in ALK-positive cancer cells [1] [2]

| **In Vivo Efficacy (Mouse Xenografts)** | • **Dose-dependent antitumor activity** in ALK-positive ALCL, NSCLC, and neuroblastoma models [1] • **Complete/near-complete tumor regressions** at doses ≥ 30 mg/kg twice daily [1] • **Sustained tumor regression** without reemergence >60 days post-treatment in some models [1] | | **Pharmacokinetic Profile** | Favorable profile; substantial target inhibition (>90%) sustained for >12 hours after single 30 mg/kg oral dose [1] | | **Development Status** | **Development terminated** due to severe lung toxicity observed in non-human primate studies [3] |

Experimental Protocols from Key Studies

The methodologies from foundational **CEP-28122** studies provide a template for evaluating ALK inhibitors.

1. In Vitro Cellular ALK Phosphorylation Assay [1]

- **Objective:** To assess the ability of **CEP-28122** to inhibit ALK phosphorylation in cells.
- **Cell Lines:** Use ALK-positive anaplastic large-cell lymphoma (e.g., Karpas-299, SU-DHL-1) or NSCLC (e.g., NCI-H2228) cells.
- **Procedure:**
 - Culture cells in appropriate medium.
 - Treat cells with a dose range of **CEP-28122** (e.g., 0-1000 nM) for a set period (e.g., 2-6 hours).
 - Lyse cells and extract proteins.
 - Perform immunoprecipitation or western blotting using anti-phospho-ALK antibodies.
 - Quantify band intensity to determine the IC₅₀ value (concentration that inhibits 50% of phosphorylation).

2. In Vivo Tumor Xenograft Efficacy Study [1]

- **Objective:** To evaluate the antitumor activity of **CEP-28122** in live animal models.
- **Model Establishment:** Inoculate immunodeficient mice (e.g., nude or SCID mice) subcutaneously with ALK-positive tumor cells (e.g., Sup-M2 for ALCL).
- **Dosing Regimen:**
 - Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
 - Administer **CEP-28122** orally at selected doses (e.g., 10, 30, 55 mg/kg) twice daily. The control group receives the vehicle alone.
 - Continue treatment for several weeks (e.g., 2-4 weeks).
- **Endpoint Measurements:**
 - Measure tumor volumes and body weights 2-3 times weekly.
 - Calculate tumor growth inhibition.
 - In follow-up studies, monitor for tumor regrowth after treatment cessation.

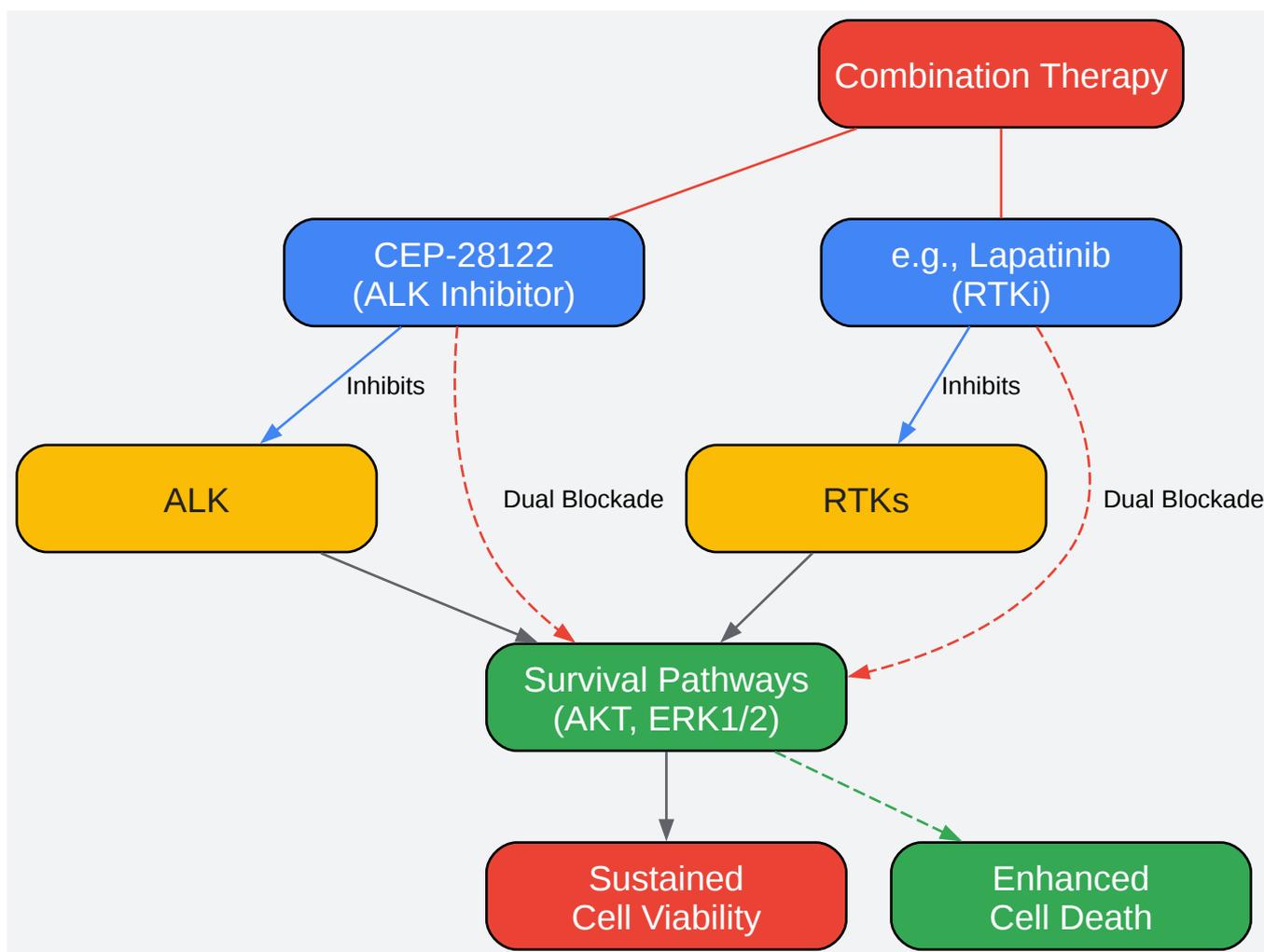
3. Investigating Combination Therapy [2]

- **Objective:** To test if co-inhibition of ALK and other receptor tyrosine kinases (RTKs) overcomes partial resistance.
- **Cell Line:** Use an ALK+ NSCLC cell line with demonstrated partial resistance to ALK inhibition alone (e.g., H2228).
- **Procedure:**

- Treat cells with **CEP-28122** alone, an ERBB2/EGFR inhibitor (e.g., Lapatinib) alone, and their combination.
- Use cell viability assays (e.g., MTT, CellTiter-Glo) after 72-96 hours of treatment to assess synergy.
- Analyze changes in signaling pathways (e.g., phosphorylation of ERBB2, STAT3, Erk1/2, Akt) via western blotting to elucidate the mechanism.

Signaling Pathways and Rationale for Combination Therapy

Research suggests that the neoplastic phenotype in some ALK-driven NSCLCs relies on multiple RTK signals from the outset. In certain cell lines (e.g., H2228), inhibition of ALK alone is insufficient to cause full cell death because other RTKs like **EGFR and ERBB2** can provide survival signals, leading to partial resistance [2]. The following diagram illustrates this mechanism and a potential therapeutic strategy:



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Mechanism of ALK inhibitor resistance and combination therapy strategy.

Research Significance and Legacy

CEP-28122 played a pivotal role in oncological research despite its developmental termination. It served as a **key proof-of-concept** for the high druggability of ALK, helping to validate ALK as a compelling target for cancer therapy [1] [4]. Research using **CEP-28122** provided early and critical insights into the phenomenon of intrinsic and adaptive resistance, demonstrating that **cancer cells can rapidly activate alternative survival pathways (like EGFR/ERBB2) even before treatment** [2]. This understanding is crucial for designing rational combination therapies to prevent or overcome resistance.

The discontinuation of **CEP-28122** specifically due to lung toxicity highlights the critical importance of comprehensive **preclinical safety profiling** beyond efficacy studies [3]. This case underscores that potent efficacy and a favorable pharmacokinetic profile do not guarantee clinical success, and safety in toxicology species remains a major hurdle.

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References

1. CEP-28122, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]
2. The EGFR family members sustain the neoplastic ... [nature.com]
3. ALK Inhibitor CEP-28122 - New Drug Approvals [newdrugapprovals.org]
4. ALK inhibitors in non-small cell lung cancer - PubMed Central [pmc.ncbi.nlm.nih.gov]

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